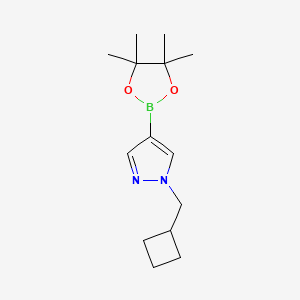

![molecular formula C10H7F2NOS B1428815 [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol CAS No. 1342657-77-5](/img/structure/B1428815.png)

[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol

Vue d'ensemble

Description

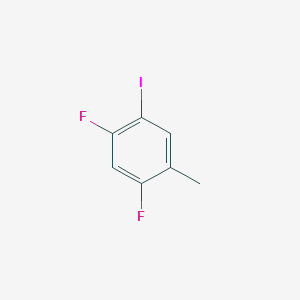

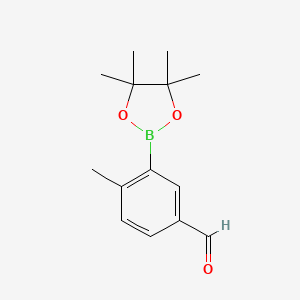

This compound is a derivative of methanol where the hydrogen atom is replaced by a 4-(2,6-difluorophenyl)-1,3-thiazol-2-yl group . Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. The presence of fluorine atoms on the phenyl ring can influence the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular formula of this compound is C10H7F2NOS, and its molecular weight is 227.23 . The presence of fluorine atoms can influence the compound’s electronic structure, potentially affecting its reactivity and interactions with other molecules.Applications De Recherche Scientifique

Hydrogen Production from Methanol

Methanol serves as a promising hydrogen source due to its high hydrogen content and liquid state at room temperature. Research focuses on methanol steam reforming, partial oxidation, and autothermal reforming, aiming to develop efficient catalysts and reactor technologies for sustainable hydrogen production. Copper-based catalysts, known for their high activity towards CO2 production, and innovative reactor designs like Swiss-roll reactors have been highlighted for their potential to advance the hydrogen-methanol economy (García et al., 2021).

Methanol Synthesis and Applications

Methanol is a foundational chemical in the industry, with applications ranging from fuel to solvent usage. Its role as a peaking fuel in power stations and potential for clean-burning fuel applications underscores its versatility. Research in this area explores methanol's synthesis from CO-rich gas and its use as a transportation fuel or fuel additive, emphasizing methanol's clean combustion and low emissions profile (Cybulski).

Methanol as a Chemical Marker for Insulation Degradation

In the context of power transformers, methanol has been identified as a marker for assessing the condition of solid insulation. Studies confirm the relationship between methanol generation, cellulose degradation, and changes in mechanical properties. This application of methanol as an indicator for the degradation of cellulosic solid insulation in transformer mineral oil highlights its diagnostic utility in monitoring equipment health (Jalbert et al., 2019).

Environmental and Technological Implications of Methanol

Methanol's role extends into environmental science and technology, where its emissions and interactions with the atmosphere are of interest. Methanol emissions from plants contribute significantly to atmospheric chemistry, influencing air quality and climate dynamics. Understanding the terrestrial ecosystem-scale exchange of methanol can inform climate modeling and environmental management strategies (Wohlfahrt et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NOS/c11-6-2-1-3-7(12)10(6)8-5-15-9(4-14)13-8/h1-3,5,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMCBYPHKNAOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CSC(=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)

![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)

![Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1428755.png)